3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate
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Overview
Description
3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate is an organic compound with significant applications in organic synthesis. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a propynyl ester moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromoisobutyric acid with 3-(trimethylsilyl)-2-propynol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and trimethylsilyl groups participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: Similar in structure but lacks the trimethylsilyl and propynyl ester groups.
2-Bromoisobutyric acid ethyl ester: Similar ester functionality but with an ethyl group instead of a trimethylsilyl-propynyl group.
Uniqueness
3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate is unique due to the presence of the trimethylsilyl and propynyl ester groups, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynyl 2-bromo-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHIDARCIGTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC#C[Si](C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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